molecular formula C9H13Cl2NO B3027036 (S)-3-(3-Chlorophenyl)-beta-alaninol hcl CAS No. 1217859-58-9

(S)-3-(3-Chlorophenyl)-beta-alaninol hcl

Cat. No.: B3027036
CAS No.: 1217859-58-9
M. Wt: 222.11
InChI Key: CLPPADMTIIQGRP-FVGYRXGTSA-N
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Description

(S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride is a chiral compound with a specific stereochemistry. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the 3-chlorophenyl group and the beta-alaninol moiety makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chlorobenzaldehyde.

    Reduction: The 3-chlorobenzaldehyde is reduced to 3-chlorobenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The 3-chlorobenzyl alcohol is then subjected to amination with beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form (S)-3-(3-Chlorophenyl)-beta-alaninol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 3-(3-Chlorophenyl)-beta-alaninone.

    Reduction: 3-(3-Chlorophenyl)-beta-alaninamine.

    Substitution: 3-(3-Aminophenyl)-beta-alaninol.

Scientific Research Applications

(S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. The presence of the 3-chlorophenyl group enhances its binding affinity to certain biological targets, while the beta-alaninol moiety contributes to its overall activity.

Comparison with Similar Compounds

    ®-3-(3-Chlorophenyl)-beta-alaninol hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-(4-Chlorophenyl)-beta-alaninol hydrochloride: A regioisomer with the chlorine atom at the para position.

    3-(3-Bromophenyl)-beta-alaninol hydrochloride: A halogenated analog with bromine instead of chlorine.

Uniqueness: (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride is unique due to its specific stereochemistry and the position of the chlorine atom on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPPADMTIIQGRP-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674188
Record name (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217859-58-9
Record name (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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